1-phenyl-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}ethan-1-one
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Overview
Description
“2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone” is a complex organic compound that contains a benzimidazole ring, which is known for its biological importance . This compound is part of a larger class of compounds known as quinazolines, which are heterocyclic compounds with a wide range of biological properties .
Synthesis Analysis
The synthesis of benzimidazo[1,2-c]quinazolines, such as “2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone”, can be achieved through a phenyliodine (III) diacetate (PIDA)-mediated intramolecular C–H bond cycloamination reaction . This method results in a direct oxidative C–N bond formation in a complex molecule by using a metal-free protocol .
Molecular Structure Analysis
The molecular structure of “2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone” is complex, with the benzimidazole fused ring system being a key feature . The phenol ring forms dihedral angles with the benzimidazole system and the quinazoline benzene ring .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone” involve a metal-free intramolecular C–H amination reaction . This reaction results in a direct oxidative C–N bond formation in a complex molecule .
Scientific Research Applications
Alpha-Adrenoceptor Antagonists and Antihypertensive Agents:
- A study by Chern et al. (1993) explored the synthesis of 2,3-dihydroimidazo[1,2-c]quinazoline derivatives as potent and selective alpha 1-adrenoceptor antagonists and antihypertensive agents. These compounds, including the related 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone, showed high binding affinity for alpha 1-adrenoceptors, indicating potential application in the treatment of hypertension (Chern et al., 1993).
Synthesis of Novel Heterocyclic Compounds:
- Carpenter et al. (2007) reported an effective route to synthesize benzimidazo[2,1-b]quinazolin-12(5H)-ones from commercially available starting materials. This method, involving microwave irradiation, could potentially be applied to synthesize variants of 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone, facilitating the development of novel heterocyclic compounds with pharmacological relevance (Carpenter et al., 2007).
Cytotoxic Evaluation for Cancer Treatment:
- Taherian et al. (2019) synthesized quinazolinone derivatives substituted with benzimidazole and evaluated their cytotoxic activities against cancer cell lines. The structural similarity suggests potential for 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone in cancer research (Taherian et al., 2019).
Antimicrobial Agents:
- Kuarm et al. (2011) studied derivatives of benzimidazo[1,2-c]quinazoline for their antimicrobial activity. The structural framework of these compounds, including 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone, indicates potential applications as potent antimicrobial agents (Kuarm et al., 2011).
Anticancer Effects and Molecular Docking Studies:
- Laxminarayana et al. (2021) discussed the synthesis of related compounds and their anticancer activity, highlighting the potential of 2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone in the development of chemotherapeutic agents (Laxminarayana et al., 2021).
Future Directions
The future directions for the research and development of “2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone” and similar compounds could involve further structure optimization to discover potential multi-targeted inhibitors . Additionally, new derivatives of this compound could be synthesized and evaluated for their antimicrobial activity .
Mechanism of Action
Target of Action
Benzimidazo[1,2-c]quinazoline derivatives, which this compound is a part of, are known to exhibit a wide spectrum of therapeutic activities such as antimicrobial, antitumor, anticancer, antiviral, anti-inflammatory, and anticonvulsants . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
It is synthesized via a new synthetic strategy involving c(sp3)−h oxidation, condensation, and cyclization processes . This suggests that the compound may interact with its targets through similar chemical reactions.
Biochemical Pathways
Given the wide range of therapeutic activities exhibited by benzimidazo[1,2-c]quinazoline derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Result of Action
Benzimidazo[1,2-c]quinazoline derivatives are known to exhibit a wide spectrum of therapeutic activities , suggesting that the compound may have significant molecular and cellular effects.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-1-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3OS/c26-20(15-8-2-1-3-9-15)14-27-22-24-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25(21)22/h1-13H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZKERIWJHICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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